4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.: 62903-07-5
VCID: VC2048621
InChI: InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
SMILES: CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

CAS No.: 62903-07-5

Cat. No.: VC2048621

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid - 62903-07-5

Specification

CAS No. 62903-07-5
Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
IUPAC Name 4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Standard InChI Key NXOCYNUARNHLTD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br

Introduction

Chemical Structure and Properties

Structural Features

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is characterized by a bromine atom at the 3-position and a methyl group at the 4-position of a phenyl ring, which is connected to an oxobutyric acid chain. This arrangement creates a molecule with several reactive functional groups: an aromatic ring, a ketone moiety, a carboxylic acid group, and a bromine substituent. The compound's molecular formula is C11H11BrO3 with a molecular weight of 271.11 g/mol .

Physical and Chemical Properties

The key properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
CAS Number62903-07-5
IUPAC Name4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid
InChIInChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyNXOCYNUARNHLTD-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br

Spectroscopic Characteristics

While specific spectroscopic data for 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is limited in the literature, compounds with similar structural features typically show characteristic patterns in various spectroscopic analyses:

NMR Spectroscopy: The 1H NMR spectrum would be expected to show signals for:

  • Aromatic protons in the range of δ 7.0-8.0 ppm

  • Methyl group protons as a singlet around δ 2.2-2.4 ppm

  • Methylene protons from the oxobutyric acid chain in the δ 2.4-3.7 ppm range

IR Spectroscopy: Characteristic absorptions would include:

  • Carbonyl stretching for ketone function (~1700 cm-1)

  • Carbonyl stretching for carboxylic acid function (~1720-1740 cm-1)

  • Aryl C-Br absorption (~600-800 cm-1)

Synthetic Methodologies

Bromination Reactions

The synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid typically involves the bromination of a suitable precursor. A common synthetic route employs the following procedure:

  • The aryl ketoacid (either synthesized or commercially available) is dissolved in dichloromethane (0.2 M).

  • The solution is cooled to 0°C.

  • Bromine (1.1 equivalents) is added dropwise to the reaction mixture.

  • The reaction is warmed to room temperature and stirred until completion, as monitored by TLC.

  • For reactions with slower kinetics, the mixture may be heated to reflux at 40°C.

  • The reaction mixture is concentrated in vacuo to yield the brominated product.

  • Further purification may be achieved through recrystallization in dichloromethane .

This synthetic approach has demonstrated yields of approximately 84% for structurally similar compounds .

Optimization Strategies

Several parameters can be optimized to improve the synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid:

Temperature Control: The bromination reaction is typically conducted at lower temperatures initially (0°C) to ensure regioselectivity, with subsequent warming to room temperature to facilitate reaction completion .

Solvent Selection: While dichloromethane is commonly employed, alternative solvents such as glacial acetic acid may be considered based on specific reaction requirements .

Reaction Monitoring: Careful TLC analysis throughout the reaction process ensures optimal conversion while minimizing side product formation .

Purification Techniques: Recrystallization in appropriate solvents enhances the purity of the final product .

Industrial Production Considerations

For large-scale production, several factors must be addressed:

Safety Protocols: The handling of bromine requires stringent safety measures due to its corrosive and hazardous nature.

Scale-up Challenges: Heat transfer and mixing efficiency become critical factors in larger reaction vessels.

Continuous Flow Systems: Implementation of automated systems can provide better control over reaction conditions and improve consistency in the production process.

Chemical Reactivity and Transformations

Functional Group Reactivity

The chemical behavior of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is governed by its multiple functional groups:

Bromine Substituent: The bromine atom on the aromatic ring can participate in various reactions:

  • Nucleophilic substitution reactions

  • Cross-coupling reactions (e.g., Suzuki, Stille)

  • Halogen-metal exchange reactions

Carboxylic Acid Group: This functional group can undergo typical transformations:

  • Esterification reactions with alcohols

  • Amidation reactions with amines

  • Reduction to alcohols

  • Decarboxylation under specific conditions

Ketone Functionality: The ketone group allows for:

  • Nucleophilic addition reactions

  • Reduction to secondary alcohols

  • Condensation reactions

  • Oxidation processes

Common Reaction Types

Based on the structural features of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, several reaction types are particularly relevant:

  • Oxidation Reactions: The compound can undergo oxidation with reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction Reactions: Reducing agents including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can transform the ketone and/or carboxylic acid functions.

  • Substitution Reactions: The bromine substituent can be replaced by nucleophiles such as azides (NaN3) or thiolates (NaSR).

  • Esterification: The carboxylic acid moiety readily undergoes esterification, as exemplified by the formation of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate.

Mechanistic Considerations

The bromination reaction, which is a key step in the synthesis of this compound, typically proceeds through an electrophilic aromatic substitution mechanism:

  • Polarization of the bromine molecule

  • Electrophilic attack on the aromatic ring

  • Formation of a σ-complex (arenium ion)

  • Deprotonation to restore aromaticity

  • Formation of the brominated product

The methyl group at the 4-position directs the incoming bromine preferentially to the meta position (3-position) through its electron-donating effect, explaining the observed regioselectivity .

Applications and Research Significance

Synthetic Intermediate Functions

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid serves as a versatile building block in organic synthesis:

Building Block for Complex Molecules: The compound's reactive functional groups make it valuable for constructing more complex structures, particularly in pharmaceutical synthesis.

Cross-Coupling Applications: The bromine substituent facilitates cross-coupling reactions for carbon-carbon bond formation, enabling the synthesis of diverse derivatives.

Functional Group Transformations: The ketone and carboxylic acid groups allow for selective modifications to create various derivatives with potential biological activity.

Research Applications

Current research involving 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid focuses on:

Synthetic Methodology Development: Exploring more efficient and environmentally friendly approaches to synthesize and modify the compound .

Biological Activity Investigation: Evaluating potential therapeutic applications based on its structural features and reactivity .

Structure-Activity Relationship Studies: Understanding how structural modifications affect biological properties of derivatives .

Comparative Analysis with Related Compounds

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid shares structural similarities with several related compounds, providing insight into structure-activity relationships:

CompoundStructural DifferencePotential Impact on Properties
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acidMethyl group at 5-position instead of 4-positionAltered electronic distribution affecting reactivity patterns
3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acidDifferent positioning of bromine and methyl groupsModified reactivity profile and potential biological activities
3-Bromo-4-(4-chlorophenyl)-4-oxobutyric acidChlorine substitution rather than methyl groupDifferent electronic properties affecting reaction outcomes
3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acidTwo bromine atoms instead of bromine and methylEnhanced reactivity for coupling reactions
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrateEthyl ester instead of carboxylic acidDifferent physical properties (solubility) and reduced acidity

Spectroscopic Analysis Methods

NMR Spectroscopy Applications

For confirming the structure of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, NMR spectroscopy provides critical information:

1H NMR Analysis: This technique reveals characteristic signals for:

  • Aromatic protons (δ ~7.0-8.0 ppm)

  • Methyl group protons (δ ~2.2-2.4 ppm)

  • Methylene protons of the oxobutyric acid chain (δ ~2.4-3.7 ppm)

13C NMR Analysis: This method identifies carbon signals including:

  • Carbonyl carbons (δ ~170-175 ppm)

  • Aromatic carbons (δ ~125-140 ppm)

  • Methylene carbons (δ ~30-40 ppm)

  • Methyl carbon (δ ~20 ppm)

Mass Spectrometry Considerations

Mass spectrometry provides valuable information for structural confirmation:

Molecular Ion Peak: Expected at m/z 271 (corresponding to C11H11BrO3)

Fragmentation Pattern: Characteristic fragments would include:

  • Loss of CO2 (m/z -44)

  • Bromophenyl fragment ions

  • Cleavage of the oxobutyric acid chain

Computational Analysis Approaches

Computational methods can predict and analyze various properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid:

DFT Calculations: Geometry optimization at the B3LYP/6-31G(d) level can identify electrophilic sites and predict reactivity patterns.

Molecular Dynamics: Simulation of solvent effects on reaction kinetics can provide insights into optimal reaction conditions.

Docking Studies: Modeling interactions with potential biological targets can predict possible pharmaceutical applications .

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